molecular formula C13H16O3 B8368297 4-Tetrahydropyranyloxyacetophenone

4-Tetrahydropyranyloxyacetophenone

Cat. No. B8368297
M. Wt: 220.26 g/mol
InChI Key: IULYZJSERZLISJ-UHFFFAOYSA-N
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Patent
US05487885

Procedure details

4-Hydroxyacetophenone (75.00 g, 0.55 mol) was dissolved in ethyl acetate (300 ml) and a catalytic amount of methanesulfonic acid. The solution was cooled to 0°-4° C. Dihydropyran (204 ml, 2.20 moles, 4.0 eq) was slowly added. At the end of the addition, the ice-water bath was removed and the reaction was allowed to proceed at room temperature. A few minutes later a heavy white precipitate was formed and the slurry was transferred into a separatory funnel where it was washed with water. The organic layer was dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure afforded a white fluffy solid. The solid was recrystallized from hexane. The yield was quantitative.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
204 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7](O)=[CH:8][CH:9]=1)=[O:3].CS(O)(=O)=[O:13].[O:16]1[CH:21]=[CH:20][CH2:19][CH2:18][CH2:17]1>C(OCC)(=O)C>[O:16]1[CH2:17][CH2:18][CH:19]([O:13][CH2:1][C:2]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:3])[CH2:20][CH2:21]1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Step Three
Name
Quantity
204 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°-4° C
ADDITION
Type
ADDITION
Details
At the end of the addition
CUSTOM
Type
CUSTOM
Details
the ice-water bath was removed
CUSTOM
Type
CUSTOM
Details
to proceed at room temperature
CUSTOM
Type
CUSTOM
Details
A few minutes later a heavy white precipitate was formed
CUSTOM
Type
CUSTOM
Details
the slurry was transferred into a separatory funnel
WASH
Type
WASH
Details
where it was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a white fluffy solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from hexane

Outcomes

Product
Name
Type
Smiles
O1CCC(CC1)OCC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.